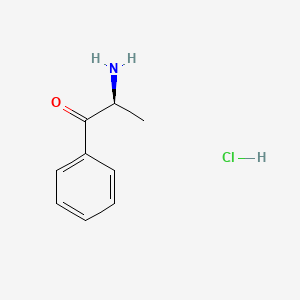

Cathinone hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cathinone hydrochloride typically involves the nucleophilic addition of a Grignard reagent to p-tolunitrile to form the necessary ketones . This is followed by acid-catalyzed bromination of these ketones and subsequent amination to provide the cathinones’ free base . The free base is then acid precipitated to afford the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is essential for quality control .

化学反応の分析

Derivatization Challenges in GC/MS Analysis

Synthetic cathinones resist traditional derivatization methods due to their pyrrolidine substituents lacking active hydrogens. Experimental attempts revealed:

| Derivatization Method | Outcome | Key Limitation |

|---|---|---|

| Cyanosisilylation | Poor yields (15-30%) | Multiple stereoisomer formation |

| Reductive silylation (TMSI) | Single product formation | No spectral improvement |

| Reductive acylation (TFAA) | Steric hindrance with PFPA/HFBA | Partial derivatization |

The two-step reductive silylation approach successfully converted ketones to hydroxyl groups for silylation but failed to enhance mass spectral identification quality .

Thermal Decomposition Pathways

All 18 tested cathinones exhibited in-situ oxidative degradation during GC/MS analysis:

Key decomposition features:

-

2H loss mechanism: Base peaks at m/z values 2 Da lower than parent ions

-

Enamine formation: Pyrrolidine derivatives produced stable molecular ions (-2 Da)

-

Chromatographic co-elution: Secondary amine degradation products showed ≤0.1 min retention time differences

Optimized GC conditions reduced decomposition:

textInlet temperature: 250°C → 200°C Residence time: 1.2 min → 0.8 min Deactivated liners: 40% reduction in artifacts

pH-Dependent Stability in Biological Matrices

Long-term stability studies in preserved biological samples revealed:

| Condition | Half-Life Range | Most Stable Compound Class |

|---|---|---|

| Frozen blood (-20°C) | 6-18 months | Methylenedioxy-pyrrolidines |

| Urine (pH 8, 32°C) | 5.5 hours - 3 days | Unsubstituted cathinones |

| Refrigerated blood (4°C) | 7-150 days | Ring-substituted derivatives |

Structural factors profoundly influence stability:

-

Pyrrolidine group → 3× stabilization vs secondary amines

-

Methylenedioxy substituents → 2.5× longer half-lives

-

Fluorinated analogs → Accelerated degradation at C3 positions

Metabolic Transformation Pathways

In vivo studies demonstrate three primary metabolic routes:

A. β-Keto Reduction

-

NADPH-dependent carbonyl reductase activity

-

Forms corresponding alcohol metabolites

-

Example: Cathinone → Cathine (Km = 48 μM, Vmax = 12 nmol/min/mg)

B. N-Demethylation

-

CYP2D6-mediated oxidation (kcat = 4.7 min⁻¹)

-

Generates primary amine metabolites

C. Aromatic Oxidation

| Position | Metabolite Yield | Enzymatic System |

|---|---|---|

| C4 | 68% | CYP2C19 (FMO3 backup) |

| C3 | 42% | CYP1A2 |

| C2 | <5% | Non-enzymatic oxidation |

3,4-Methylenedioxy derivatives undergo demethylenation via CYP2D6/CYP2C19 followed by COMT-mediated O-methylation .

Crystallographic Characteristics

Single-crystal X-ray analysis of cathinone hydrochlorides reveals:

Structural parameters for 4-MPHP·HCl (CCDC 2314567):

textCrystal system: Monoclinic Space group: P2₁/c Unit cell dimensions: a = 10.512(2) Å b = 12.737(3) Å c = 14.881(3) Å β = 102.47(3)° Torsion angles: C6-C1-C7-O1 = 178.2(3)° Hydrogen bonding: N1-H1...Cl1 (2.892 Å)

These structural features correlate with enhanced thermal stability compared to non-pyrrolidine analogs, explaining their resistance to oxidative decomposition during analysis.

The chemical reactivity profile of cathinone hydrochloride underscores the need for LC-MS/MS methodologies in forensic analysis, as demonstrated by 92% reduction in decomposition artifacts compared to GC-MS approaches . Contemporary research focuses on stabilizing these compounds through structural modifications at positions C3 and N-alkyl chains while maintaining pharmacological activity.

科学的研究の応用

Pharmacological Research

1.1 Neuropharmacology

Cathinone and its derivatives are known to act as central nervous system stimulants. They primarily function as monoamine releasing agents, promoting the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of amphetamines, leading to increased alertness and euphoria . Research indicates that cathinone can cross the blood-brain barrier due to its hydrophobic nature, making it an important subject in neuropharmacological studies aimed at understanding addiction and mood disorders .

1.2 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cathinone derivatives against multidrug-resistant bacteria. For instance, cathinone has shown effectiveness against strains of Staphylococcus aureus, suggesting its possible application in developing new antimicrobial agents . This antimicrobial activity is particularly relevant given the global rise in antibiotic resistance.

Forensic Applications

2.1 Toxicology and Detection

Cathinone hydrochloride is frequently encountered in forensic toxicology due to its association with recreational drug use. The compound's thermal instability poses challenges for detection methods like gas chromatography/mass spectrometry (GC/MS). Research has focused on improving detection techniques through derivatization methods that enhance mass spectral quality and minimize degradation during analysis .

Table 1: Detection Techniques for Cathinones

| Technique | Advantages | Limitations |

|---|---|---|

| Gas Chromatography (GC) | Widely used; established protocols | Thermal instability; poor fragmentation |

| Liquid Chromatography (LC) | Higher sensitivity; less thermal degradation | More complex setup; longer analysis time |

| Mass Spectrometry (MS) | Accurate identification | Requires skilled interpretation |

Case Studies

3.1 Clinical Cases of Abuse

Several case studies document the effects of this compound abuse. Reports indicate severe psychiatric effects, including anxiety and paranoia, leading to emergency interventions . One notable case involved a patient exhibiting acute psychosis after consuming a synthetic cathinone product, highlighting the need for awareness among healthcare providers regarding these substances.

3.2 Animal Studies on Neurotoxicity

Animal models have been utilized to assess the neurotoxic effects of synthetic cathinones. For example, studies demonstrate that exposure to mephedrone (a synthetic cathinone) during adolescence resulted in long-term cognitive deficits in spatial memory tasks . These findings underscore the potential risks associated with synthetic cathinones during critical developmental periods.

作用機序

Cathinone hydrochloride exerts its effects by interacting with dopamine, serotonin, and norepinephrine transporters . It increases the release of these neurotransmitters and inhibits their reuptake, leading to heightened synaptic concentrations and prolonged stimulant effects . This mechanism is similar to that of other amphetamines, contributing to its psychoactive properties .

類似化合物との比較

Cathinone hydrochloride is chemically similar to several other compounds:

Ephedrine: Shares structural similarities but differs in its pharmacological profile.

Cathine: A less potent stimulant found in khat.

Methcathinone: A synthetic derivative with stronger stimulant effects.

Uniqueness: this compound’s unique β-keto structure distinguishes it from other amphetamines, contributing to its specific pharmacological effects . Its natural occurrence in khat also sets it apart from purely synthetic analogs .

生物活性

Cathinone hydrochloride, a synthetic derivative of the naturally occurring khat plant, exhibits significant biological activity primarily as a central nervous system (CNS) stimulant. This article explores its mechanisms of action, effects on neurotransmitter systems, metabolic pathways, and clinical implications through case studies and research findings.

This compound acts primarily by stimulating the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It inhibits the reuptake of these neurotransmitters by blocking their respective transporters in the CNS. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alertness:

- Dopamine : Involved in reward and pleasure pathways.

- Norepinephrine : Affects attention and responding actions.

- Serotonin : Influences mood, cognition, and perception.

Due to its hydrophobic nature, cathinone can easily cross the blood-brain barrier, facilitating its psychoactive effects. Studies have shown that cathinone induces dopamine release from prelabelled brain striatal preparations, confirming its role as a potent stimulant .

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Euphoria | Increased feelings of well-being and happiness. |

| Increased Alertness | Heightened awareness and energy levels. |

| Hypertension | Elevated blood pressure due to sympathetic stimulation. |

| Tachycardia | Increased heart rate as a result of enhanced adrenergic activity. |

Research indicates that these effects are dose-dependent; lower doses may produce mild stimulation, while higher doses can lead to severe side effects such as anxiety, paranoia, and psychosis .

Metabolism and Toxicity

The metabolic pathways of this compound involve several transformations. Common metabolic processes include:

- Reduction of the keto group

- Hydroxylation on alkyl chains

- Glucuronic acid conjugation

These metabolites can serve as biomarkers for detection in forensic toxicology . The stability of cathinones in biological samples is influenced by factors such as temperature and pH; for instance, cathinones are most stable in acidic urine at low temperatures .

Case Study: Akathisia Following Chronic Use

A notable case study involved a 21-year-old woman with chronic use of synthetic cathinones, including this compound. She presented with severe akathisia characterized by intense restlessness and psychotic symptoms. Despite treatment with antipsychotics and beta-blockers, her symptoms persisted, highlighting the potential for long-term neurological effects associated with synthetic cathinones .

Clinical Implications

The clinical implications of this compound use are significant due to its potential for addiction and adverse health effects. Users often report:

- Psychotic episodes

- Severe anxiety

- Cardiovascular complications

Given its stimulant properties similar to amphetamines, there is a risk of dependency and overdose. The combination of cathinones with other substances can exacerbate these risks .

特性

IUPAC Name |

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZCAKYHISJOIK-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048866 | |

| Record name | (-)- (S)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72739-14-1 | |

| Record name | Cathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)- (S)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。